N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Description
This compound belongs to the thiazoloquinazoline family, characterized by a fused bicyclic core (thiazole and quinazoline rings) with multiple functional modifications. Key structural features include:
- N3-substituent: An oxolan-2-ylmethyl group (tetrahydrofuran-derived), contributing to conformational flexibility and hydrogen-bond acceptor capacity via its ether oxygen.
- 5-oxo group: A ketone moiety that may participate in polar interactions or tautomerism.
Properties
IUPAC Name |
8-N-[(2-methoxyphenyl)methyl]-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-33-19-7-3-2-5-15(19)12-26-22(30)14-8-9-17-18(11-14)29-21(28-23(17)31)20(36-25(29)35)24(32)27-13-16-6-4-10-34-16/h2-3,5,7,14,16-18H,4,6,8-13H2,1H3,(H,26,30)(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJIMKESVIGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NCC5CCCO5)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the thiazoloquinazoline class, characterized by a complex structure that includes:
- A thiazole ring
- A quinazoline core
- Multiple functional groups including methoxy and oxolan moieties
Molecular Formula: C18H20N4O4S
Molecular Weight: 396.44 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:
- In vitro tests demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.
- A comparative analysis with known antibiotics indicated that this compound has a unique mechanism of action that could be exploited for drug development.
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- Cell Line Studies: In vitro assays using cancer cell lines (e.g., breast and colon cancer) revealed that it induces apoptosis and inhibits cell proliferation.
- Mechanism of Action: Research suggests that it may act through the modulation of specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Preliminary studies indicate anti-inflammatory properties:
- Cytokine Inhibition: The compound has been shown to reduce the levels of pro-inflammatory cytokines in cellular models.
- Animal Models: In vivo studies demonstrated a reduction in inflammation markers in models of acute inflammation.
Case Studies and Experimental Findings
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Disc diffusion method | Effective against E. coli and S. aureus; MIC values reported. |
| Study 2 | Assess anticancer effects | MTT assay on cancer cell lines | Significant reduction in cell viability; induction of apoptosis via caspase activation. |
| Study 3 | Investigate anti-inflammatory properties | ELISA for cytokine measurement | Decreased TNF-alpha and IL-6 levels in treated groups compared to controls. |
The biological activity of this compound appears to involve:
- Inhibition of Enzymatic Pathways: Similar compounds have shown inhibition of enzymes critical for bacterial survival and cancer cell metabolism.
- Modulation of Gene Expression: The compound may influence the expression of genes associated with inflammation and apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
Conformational Flexibility
The oxolan-2-ylmethyl group’s puckering dynamics (via Cremer-Pople parameters ) may enhance adaptability in binding pockets compared to rigid substituents like cyclopentyl.
QSAR Considerations
- Hydrogen-Bonding Capacity : The oxolan oxygen and thione group provide dual hydrogen-bond acceptors, a feature absent in K233-0752 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
